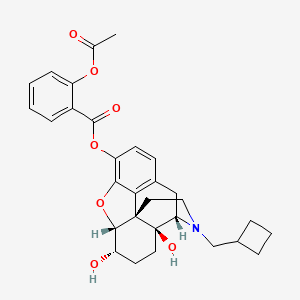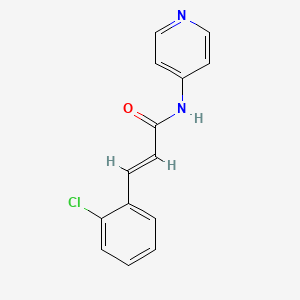
3-(2-chlorophenyl)-N-4-pyridinylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-pyridin-4-yl-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of compounds structurally related to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide has been studied, providing insights into their molecular geometry and interactions. For example, the structure of a similar compound, 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, was analyzed, revealing details about its molecular conformation and crystallization properties (Igonin et al., 1993).
Antifungal Activity
- Some compounds similar to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have demonstrated antifungal properties. For instance, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide showed good antifungal activity against several fungi (Xue Si, 2009).
Biological Screening
- Related compounds have been synthesized and screened for biological activity. For example, 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine was assayed for its activity against bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015).
Redox Behavior
- Research into the redox behavior of similar compounds has been conducted. For example, a study on the reduction of rhenium(III) bromide by tertiary amines and phosphines related to pyridine derivatives provides insights into their redox properties (Glicksman & Walton, 1976).
Chemical Synthesis and Characterization
- The synthesis and characterization of compounds akin to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have been a significant area of research. Studies have detailed the preparation processes and structural analysis of these compounds (Abdelwahab et al., 2017).
Electronic and Non-Linear Optical Properties
- The electronic and non-linear optical properties of related compounds have been investigated, providing valuable insights into their potential applications in materials science (Nazeer et al., 2020).
properties
Product Name |
3-(2-chlorophenyl)-N-4-pyridinylacrylamide |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-4-2-1-3-11(13)5-6-14(18)17-12-7-9-16-10-8-12/h1-10H,(H,16,17,18)/b6-5+ |
InChI Key |
ASZXVOGHNNBRPS-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



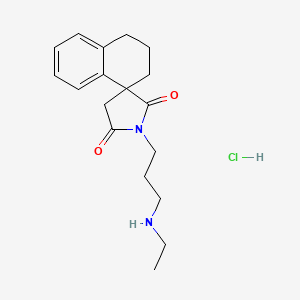
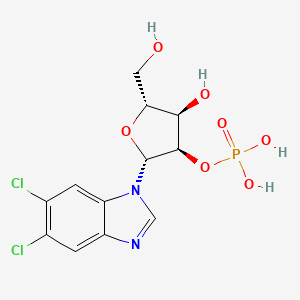
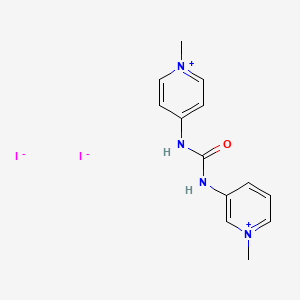
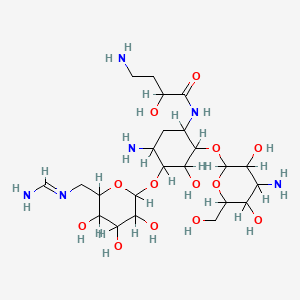

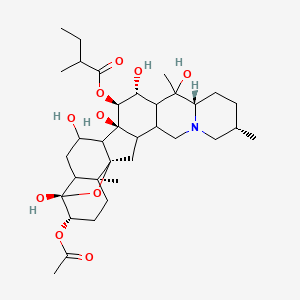
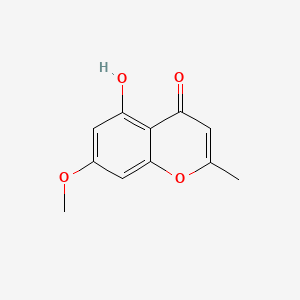
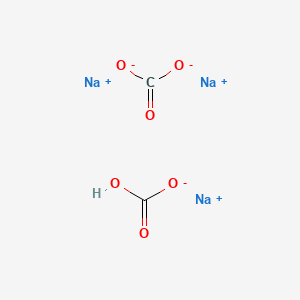
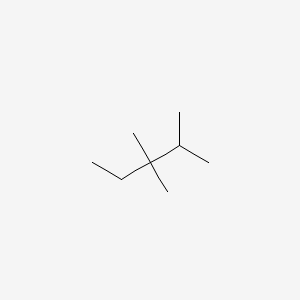
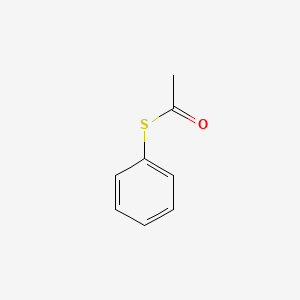
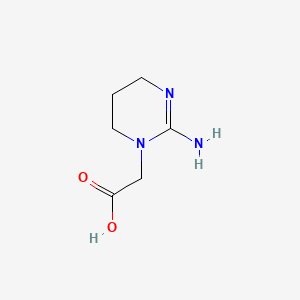
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1202378.png)
